molecular formula C22H21NO5 B2669252 2-((2-methoxyethyl)amino)-3-(3-methoxyphenyl)-6-methyl-4H-furo[3,2-c]chromen-4-one CAS No. 938032-30-5

2-((2-methoxyethyl)amino)-3-(3-methoxyphenyl)-6-methyl-4H-furo[3,2-c]chromen-4-one

Cat. No. B2669252
CAS RN: 938032-30-5
M. Wt: 379.412
InChI Key: RVYOEHUNTVCWBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-methoxyethyl)amino)-3-(3-methoxyphenyl)-6-methyl-4H-furo[3,2-c]chromen-4-one is a useful research compound. Its molecular formula is C22H21NO5 and its molecular weight is 379.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Crystallography

  • The X-ray crystal structure analysis of compounds similar to the specified chemical shows interesting planar structures, which can be crucial for understanding molecular interactions and stability. For instance, the structure of 2-amino-3-cyano-4-(4-methylphenyl)-6-methoxyl-1,4,9,10-tetrahydrobenzo[f]chromene was determined, highlighting the coplanarity of the pyran ring, a feature different from other similar compounds (Wang et al., 2005).

Synthesis and Reactions

  • Research into the synthesis and reactions of compounds with similar structures has been conducted. For example, the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester and its reactions with various compounds have been investigated (Pimenova et al., 2003).

Quantum Studies and Nonlinear Optical Properties

  • The novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP) was synthesized, and its structure was established using spectral data and quantum calculations. Its high reactivity, stability, and nonlinear optical properties were analyzed, offering insights into the potential applications in materials science (Halim & Ibrahim, 2022).

Antitumor Potential

  • Certain analogs of this chemical structure have been explored for their antitumor properties. For example, 4-Amino-2H-benzo[h]chromen-2-one (ABO) analogs exhibited promising cell growth inhibitory activity against various tumor cell lines, suggesting potential applications in cancer research (Dong et al., 2010).

Natural Product Synthesis

  • The synthesis of natural products, such as a furyl coumarin with antileishmanial activity isolated from Galipea panamensis, has been achieved using reactions involving compounds similar to the specified chemical. This highlights its relevance in the synthesis of biologically active natural products (Schmidt et al., 2012).

Antihypertensive and Antiarrythmic Properties

  • Research into the potential antihypertensive and antiarrythmic properties of certain derivatives has been conducted, demonstrating the medicinal chemistry applications of these compounds (Amr et al., 2017).

Antibacterial Activity

  • The synthesized compound 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile exhibited favorable antimicrobial activities, indicating potential applications in developing new antibacterial agents (Okasha et al., 2022).

properties

IUPAC Name

2-(2-methoxyethylamino)-3-(3-methoxyphenyl)-6-methylfuro[3,2-c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5/c1-13-6-4-9-16-19(13)28-22(24)18-17(14-7-5-8-15(12-14)26-3)21(27-20(16)18)23-10-11-25-2/h4-9,12,23H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYOEHUNTVCWBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(C(=C(O3)NCCOC)C4=CC(=CC=C4)OC)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.